

An In-depth Technical Guide to the Synthesis and Characterization of Bensuldazic Acid

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Compound of Interest

Compound Name: *Bensuldazic Acid*

Cat. No.: *B073488*

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Abstract

Bensuldazic acid, chemically known as 5-Benzyl-5,6-dihydro-6-thioxo-2H-1,3,5-thiadiazine-3(4H)-acetic acid, is a lipophilic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative. This class of compounds has garnered significant interest due to its diverse biological activities, including antifungal properties. **Bensuldazic acid**, in particular, has been investigated as a potential prodrug model. This technical guide provides a comprehensive overview of the synthesis and characterization of **Bensuldazic acid**, offering detailed experimental protocols and data presentation to aid researchers in its preparation and analysis.

Physicochemical Properties

Bensuldazic acid is a white solid with the following properties:

Property	Value	Reference
Molecular Formula	C12H14N2O2S2	[1][2][3][4]
Molecular Weight	282.38 g/mol	[1][3][4]
Melting Point	152 °C	[1][3]
Boiling Point (Predicted)	472.3 ± 55.0 °C	[1][3]
Density (Predicted)	1.43 ± 0.1 g/cm ³	[1][3]
pKa (Predicted)	3.62 ± 0.10	[1][3]

Synthesis of Bensuldazic Acid

The synthesis of **Bensuldazic acid**, a 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), is typically achieved through a one-pot, multi-component reaction. This method involves the reaction of a primary amine (benzylamine), an amino acid (glycine), carbon disulfide, and formaldehyde.[5][6][7]

Experimental Protocol

Materials:

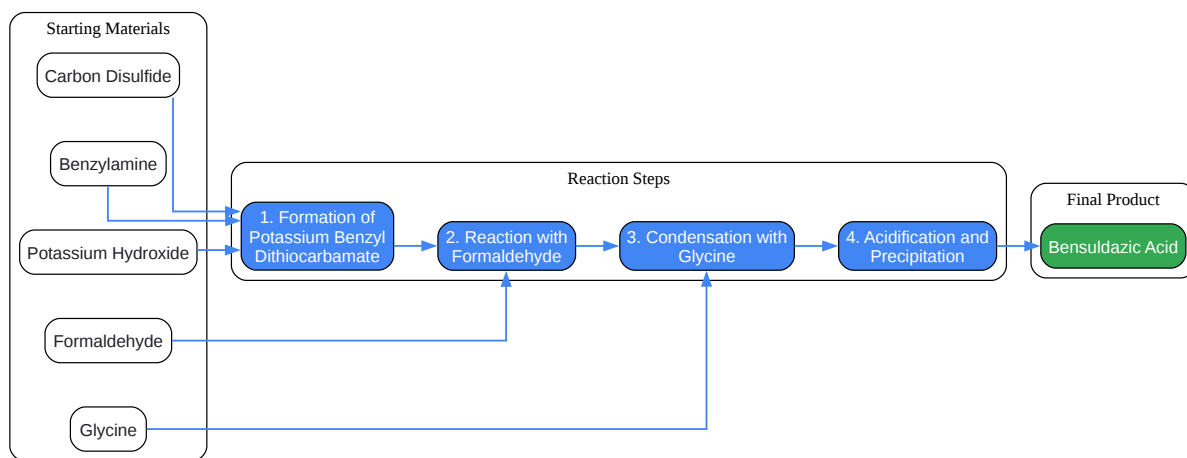
- Benzylamine
- Glycine
- Carbon disulfide (CS₂)
- Formaldehyde (37% aqueous solution)
- Potassium hydroxide (KOH)
- Ethanol
- Phosphate buffer (pH 7.8)
- Hydrochloric acid (HCl)

- Distilled water

Procedure:

- **Formation of Dithiocarbamate Salt:** In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of potassium hydroxide (1 equivalent) in ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Continue stirring at room temperature for 2-3 hours to form the potassium dithiocarbamate salt.
- **Reaction with Formaldehyde:** To the dithiocarbamate salt solution, add an aqueous solution of formaldehyde (2.2 equivalents) and stir the mixture at room temperature for 1 hour.
- **Addition of Amino Acid:** Prepare a solution of glycine (1 equivalent) in a phosphate buffer (pH 7.8). Add this solution to the reaction mixture and continue stirring at room temperature for another 2-3 hours.
- **Precipitation and Isolation:** Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. A precipitate of **Bensuldazic acid** will form.
- **Purification:** Filter the precipitate, wash it thoroughly with cold distilled water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis Workflow



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*Synthesis Workflow for **Bensuldazic Acid**.*

Characterization of Bensuldazic Acid

The structure and purity of the synthesized **Bensuldazic acid** are confirmed using various spectroscopic and analytical techniques.

Spectroscopic Characterization

Technique	Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy	Characteristic peaks for C=S (thione) around 1200-1050 cm^{-1} , C=O (carboxylic acid) around 1700-1725 cm^{-1} , O-H (carboxylic acid) as a broad band around 3300-2500 cm^{-1} , and C-N stretching vibrations.
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy	Signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group, signals for the methylene protons of the thiadiazine ring, and a singlet for the methylene protons of the acetic acid moiety.
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	Resonances for the thione carbon (C=S) around 190-200 ppm, the carboxylic acid carbon (C=O) around 170-180 ppm, aromatic carbons, and aliphatic carbons of the benzyl and acetic acid groups and the thiadiazine ring.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of Bensuldazic acid (282.38 g/mol).

Experimental Protocols for Characterization

FTIR Spectroscopy:

- **Sample Preparation:** A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm^{-1} .

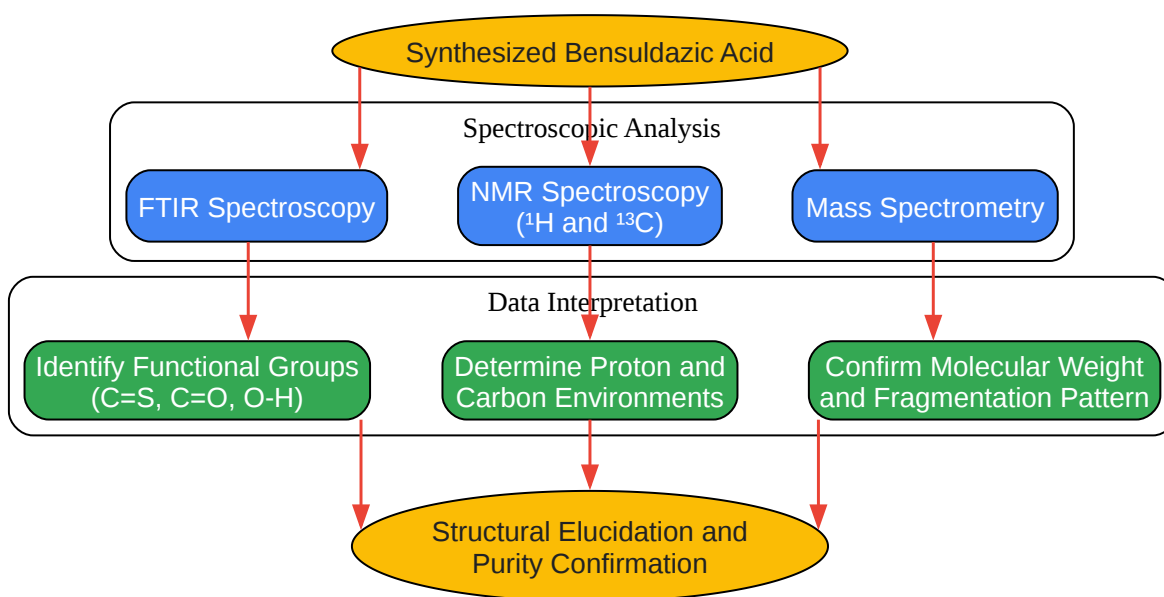
NMR Spectroscopy:

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry:

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Instrumentation: Electrospray ionization (ESI) or another soft ionization technique is typically used to obtain the mass spectrum.

Characterization Workflow



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Workflow for the Characterization of **Bensuldazic Acid**.

Biological Activity and Mechanism of Action

Bensuldazic acid and other THTT derivatives are known to possess antifungal activity.[5][7][8][9] The proposed mechanism for their biological activity often involves their role as bio-labile prodrugs. The THTT ring can undergo decomposition under physiological conditions to release biologically active moieties. However, a specific, detailed signaling pathway for the antifungal action of **Bensuldazic acid** has not been extensively elucidated in the currently available literature. The general understanding is that these compounds may interfere with essential cellular processes in fungi.

Conclusion

This technical guide has outlined the synthesis and characterization of **Bensuldazic acid**. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers working with this compound. The straightforward synthetic route and the clear characterization workflow should facilitate its preparation and verification in a laboratory setting. Further research is warranted to fully elucidate the specific mechanism of its antifungal activity.

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